molecular formula C15H29O3P B3342117 Diethyl 10-undecyn-1-ylphosphonate CAS No. 1242248-76-5

Diethyl 10-undecyn-1-ylphosphonate

Cat. No.: B3342117
CAS No.: 1242248-76-5
M. Wt: 288.36 g/mol
InChI Key: ZCOVBEAZCAHJDG-UHFFFAOYSA-N
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Description

Diethyl 10-undecyn-1-ylphosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group attached to a long alkyne chain

Scientific Research Applications

Chemistry: Diethyl 10-undecyn-1-ylphosphonate is used as a building block in organic synthesis.

Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays .

Medicine: Phosphonate-containing drugs are known for their stability and bioavailability, making this compound a promising candidate for the development of new therapeutics .

Industry: In the industrial sector, this compound is used as an additive in lubricants and as a flame retardant.

Safety and Hazards

Diethyl 10-undecyn-1-ylphosphonate is primarily used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use . In case of eye contact, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes .

Mechanism of Action

Mode of Action

It’s worth noting that the compound belongs to the class of organic compounds known as phosphonic acid diesters . These compounds are known to have various biological activities, but the specific interactions of Diethyl 10-undecyn-1-ylphosphonate with its targets remain to be elucidated.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Michaelis-Arbuzov Reaction: One common method for synthesizing diethyl 10-undecyn-1-ylphosphonate involves the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide.

    Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of diethyl phosphite with 10-undecynyl bromide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Diethyl 10-undecyn-1-ylphosphonate can undergo oxidation reactions to form phosphonic acids or phosphonates.

    Reduction: Reduction of this compound can yield phosphines or phosphine oxides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Comparison with Similar Compounds

    Diethyl ethynylphosphonate: Similar in structure but with a shorter alkyne chain.

    Diethyl 9-decyn-1-ylphosphonate: Similar structure with a different alkyne chain length.

    Diethyl 11-dodecyn-1-ylphosphonate: Similar structure with a longer alkyne chain.

Uniqueness: Diethyl 10-undecyn-1-ylphosphonate is unique due to its specific alkyne chain length, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required.

Properties

IUPAC Name

11-diethoxyphosphorylundec-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29O3P/c1-4-7-8-9-10-11-12-13-14-15-19(16,17-5-2)18-6-3/h1H,5-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOVBEAZCAHJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCC#C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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